Denatonium benzoate hydrate

Description

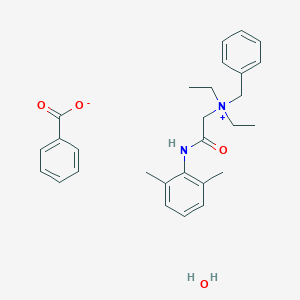

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMVPVZYUYQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235522 | |

| Record name | Denatonium benzoate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86398-53-0 | |

| Record name | Denatonium benzoate [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086398530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denatonium benzoate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENATONIUM BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YK5Z54AT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Denatonium benzoate hydrate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Denatonium Benzoate Hydrate

Prepared by: Gemini, Senior Application Scientist

Introduction

Denatonium benzoate, often known by its trade name Bitrex®, holds the distinction of being the most bitter chemical compound known to science.[1][2] This extreme bitterness, detectable by humans at concentrations as low as 10 parts per billion, is the cornerstone of its primary application as an aversive agent or denaturant.[1] It is widely incorporated into a variety of consumer products, industrial chemicals, and pharmaceuticals to deter accidental ingestion.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties is paramount for formulation, analytical method development, and ensuring product safety and stability.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. It moves beyond a simple recitation of data to explain the causality behind its characteristics and the logic of its analytical validation, reflecting field-proven insights for practical application.

Chemical Identity and Structure

Denatonium benzoate is a synthetic quaternary ammonium salt.[1] Its structure is comprised of a large, bulky quaternary ammonium cation (denatonium) and an inert benzoate anion.[1][6] The denatonium cation's structure is analogous to the local anesthetic lidocaine, with the key difference being an additional benzyl group on the tertiary amine nitrogen, which confers the quaternary charge.[1] It is commercially available in both anhydrous and monohydrate forms.[7][8]

-

IUPAC Name: benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate[9]

-

CAS Number: 3734-33-6 (Anhydrous)[1][3], 86398-53-0 (Monohydrate)[8][9]

-

Molecular Formula: C₂₈H₃₄N₂O₃ (Anhydrous)[1][10], C₂₈H₃₆N₂O₄ (Monohydrate)[9][]

-

Molecular Weight: 446.59 g/mol (Anhydrous)[1][6][10], 464.60 g/mol (Monohydrate)[9][]

Physicochemical Properties

The physical and chemical properties of denatonium benzoate are critical for its handling, formulation, and stability. It is a stable compound, compatible with a wide pH range and temperatures up to 140°C.[1] However, it is incompatible with strong oxidizing agents.[1][12]

Table 1: Summary of Physicochemical Data for Denatonium Benzoate

| Property | Value | Source(s) |

| Appearance | White to off-white, odorless, free-flowing crystalline powder or solid. | [1][2][4][12] |

| Melting Point | 163 - 171 °C | [1][3][4][6][13] |

| pH | 6.5 - 7.5 (in a 3 in 100 solution) | [4][7] |

| LogP | 2.2 (at 25°C) | [1] |

| Water Solubility | 42.56 g/L (at 25°C); Moderately soluble. | [1][3][14] |

| Methanol Solubility | 50 mg/mL; Soluble. | [1][15] |

| Ethanol Solubility | Soluble. | [3] |

| Acetone Solubility | Slightly or sparingly soluble. | [3][15] |

| Ether Solubility | Practically insoluble. | [3] |

| Loss on Drying | ≤ 1.0% (Anhydrous); 3.5% - 4.5% (Monohydrate) | [4][7] |

| Stability | Stable up to 140°C and across a wide pH range. Aqueous and alcoholic solutions maintain bitterness for years. | [1] |

| Incompatibilities | Strong oxidizing agents (e.g., nitrates, chlorine bleaches). | [1][12][16] |

Analytical Characterization and Protocols

Accurate quantification of denatonium benzoate is essential for regulatory compliance and quality control, especially given its use at parts-per-million (ppm) levels.[1][17] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[17][18][19][20]

High-Performance Liquid Chromatography (HPLC)

HPLC offers the sensitivity and specificity required to measure denatonium benzoate in complex matrices like antifreeze, consumer products, and pharmaceutical formulations.[17][19] Both mixed-mode and reverse-phase methods have been successfully developed.[21][22]

The causality behind a robust HPLC method lies in achieving three goals: retaining the analyte on the column, separating it from matrix interferences, and detecting it with high sensitivity. As a quaternary ammonium compound, denatonium benzoate is permanently charged and can be challenging to retain on standard C18 columns. Therefore, methods often employ mixed-mode columns with ion-pairing groups or use mobile phase modifiers to ensure adequate retention and symmetrical peak shape.[21] UV detection is common, typically targeting the absorbance maxima of the molecule.[21][23]

Protocol: Isocratic HPLC-UV Analysis of Denatonium Benzoate

This protocol is a representative method for quantifying denatonium benzoate in liquid formulations. It is designed to be a self-validating system; system suitability checks (e.g., peak tailing, reproducibility) must be performed before analysis.

1. Objective: To determine the concentration of denatonium benzoate in a liquid sample.

2. Materials & Reagents:

-

Denatonium Benzoate Reference Standard (USP grade)[7]

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Ammonium Formate or Phosphoric Acid (for mobile phase modification)

-

0.45 µm Syringe Filters

3. Instrumentation:

-

HPLC system with isocratic pump, autosampler, and UV-Vis detector.

-

Mixed-mode or Reverse-phase C18 column (e.g., Primesep SB, 4.6x150 mm, 3 µm).[21]

4. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 50 mM Ammonium Formate, pH 3.0) in a defined ratio (e.g., 80:20 ACN:Buffer).[21][23] Rationale: The organic modifier (acetonitrile) controls the elution strength, while the aqueous buffer maintains a stable pH and provides counter-ions for improved peak shape.

-

Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.

-

Column Temperature: Ambient or controlled at 30°C.

-

Detection Wavelength: 260 nm.[21] Rationale: This wavelength provides a strong absorbance signal for the denatonium benzoate molecule, enhancing sensitivity.

-

Injection Volume: 10 µL.

5. Procedure:

-

Standard Preparation: Prepare a stock solution of denatonium benzoate in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 2, 5, 10, 20 mg/L).[23] Rationale: A calibration curve is essential for accurate quantification, bracketing the expected concentration of the unknown sample.

-

Sample Preparation: Dilute the sample containing denatonium benzoate with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection. Rationale: Filtration removes particulates that could damage the column and interfere with the analysis.

-

Analysis: Inject the calibration standards, followed by the prepared samples.

-

Quantification: Plot the peak area of the denatonium benzoate peak versus the concentration for the standards to generate a linear regression curve.[17][23] Use the equation of the line to calculate the concentration in the unknown samples.

Other Spectroscopic Techniques

-

UV-Visible Spectroscopy: Used for identification and quantification, with an absorbance maximum around 263 nm in water.[7][8]

-

Infrared (IR) Spectroscopy: Can be used as an identification test by comparing the spectrum of a sample to that of a reference standard.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, and ¹³C NMR spectral data is available for reference.[24]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or used alone, MS confirms the identity of the analyte by its mass-to-charge ratio, providing definitive verification.[17][19]

Safety, Handling, and Storage

While used to prevent toxicity in other products, denatonium benzoate itself has handling hazards that require appropriate precautions.

-

Hazards: It is classified as harmful if swallowed.[25][26][27] It can cause serious eye irritation and skin irritation.[16][25][26] Inhalation of dust may cause respiratory irritation.[16][25][26]

-

Personal Protective Equipment (PPE): Safety glasses with side shields or chemical goggles, chemical-resistant gloves, and respiratory protection (if generating dust) are recommended.[6][16]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][28] It should be kept away from incompatible materials like strong oxidizing agents.[1]

Conclusion

This compound is a compound defined by its extraordinary bitterness, a property derived from its unique quaternary ammonium structure. Its chemical stability, moderate solubility in polar solvents, and well-defined analytical profile make it a reliable and effective aversive agent. For professionals in research and drug development, understanding these core properties—from its molecular identity and physicochemical behavior to the validated protocols for its quantification—is fundamental to leveraging its benefits while ensuring safe handling and formulation integrity. The HPLC-UV method, in particular, provides a robust and accessible pathway for quality control and regulatory adherence in products designed for enhanced safety.

References

-

HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Denatonium Benzoate (Denatrol®) | 3734-33-6. (n.d.). Connect Chemicals. Retrieved from [Link]

-

Denatonium Benzoate. (n.d.). Drugfuture.com. Retrieved from [Link]

-

Separation of Denatonium benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Denatonium Benzoate | 3734-33-6 | Manufacturer & Supplier. (n.d.). Macsen Labs. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Denatonium benzoate. (n.d.). CHEMICAL POINT. Retrieved from [Link]

-

Denatonium Benzoate. (n.d.). PubChem. Retrieved from [Link]

-

Henderson, G. L., et al. (1998). Analysis of denatonium benzoate in Oregon consumer products by HPLC. Journal of Analytical Toxicology. Retrieved from [Link]

-

Determination of Denatonium Benzoate Content. (n.d.). SGS PSI - Polymer Solutions. Retrieved from [Link]

-

DENATONIUM BENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

DENATONIUM BENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Denatonium Benzoate: The Ultimate Aversive Agent for Product Safety and Poison Prevention. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Denatonium benzoate. (n.d.). Amazon. Retrieved from [Link]

-

ILIADe 280:2021 | CLEN Method. (2021). Customs Laboratories European Network. Retrieved from [Link]

-

117350 - Denatonium benzoate, USP - Safety Data Sheet. (n.d.). Fagron. Retrieved from [Link]

-

Denatonium Benzoate, chemical structure, molecular formula, Reference Standards. (n.d.). Pharmacopeia.cn. Retrieved from [Link]

-

DENATONIUM BENZOATE. (n.d.). precisionFDA. Retrieved from [Link]

-

Denatonium benzoate / CAS:3734-33-6. (n.d.). Zehao Industry Co., Ltd.. Retrieved from [Link]

-

Stachowiak, W., et al. (2024). Water solubility at 25 °C of denatonium salts. ResearchGate. Retrieved from [Link]

-

Denatonium benzoate - analysis. (n.d.). Analytice. Retrieved from [Link]

-

Denatonium. (n.d.). Wikipedia. Retrieved from [Link]

-

Chromatographic Determination of Denatonium Benzoate in Colognes. (2019). ResearchGate. Retrieved from [Link]

-

Zuba, D., et al. (2005). DETERMINATION OF DENATONIUM BENZOATE (BITREX) IN DENATURED SPIRIT PREPARATIONS. Problems of Forensic Sciences. Retrieved from [Link]

-

Determination of Denatonium Benzoate Content. (n.d.). SGS PSI. Retrieved from [Link]

-

UV-VIS spectrophotometric method for the quantitation of all the components of Italian general denaturant. (2025). ResearchGate. Retrieved from [Link]

-

Denatonium Benzoate, Granular. (n.d.). Alchimica. Retrieved from [Link]

Sources

- 1. Denatonium Benzoate | 3734-33-6 [chemicalbook.com]

- 2. Denatonium - Wikipedia [en.wikipedia.org]

- 3. Denatonium Benzoate [drugfuture.com]

- 4. macsenlab.com [macsenlab.com]

- 5. nbinno.com [nbinno.com]

- 6. 安息香酸デナトニウム ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. newdruginfo.com [newdruginfo.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. This compound | C28H36N2O4 | CID 168900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Denatonium Benzoate | C28H34N2O3 | CID 19518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aversiontech.com [aversiontech.com]

- 13. chemicalpoint.eu [chemicalpoint.eu]

- 14. researchgate.net [researchgate.net]

- 15. Denatonium Benzoate (Denatrol®) | 3734-33-6 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Analysis of denatonium benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. polymersolutions.com [polymersolutions.com]

- 19. DETERMINATION OF DENATONIUM BENZOATE (BITREX) IN DENATURED SPIRIT PREPARATIONS [arch.ies.gov.pl]

- 20. polymersolutions.com [polymersolutions.com]

- 21. HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]

- 22. Separation of Denatonium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 24. Denatonium Benzoate(3734-33-6) 13C NMR [m.chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. dcfinechemicals.com [dcfinechemicals.com]

- 27. alchimica.cz [alchimica.cz]

- 28. Denatonium benzoate / CAS:3734-33-6 - Zehao Industry Co., Ltd. [zehaochem.com]

The Tripartite Molecular Architecture of Denatonium Benzoate Hydrate: A Guide for Drug Development Professionals

Executive Summary

Denatonium benzoate, renowned as the most bitter chemical compound known, serves a critical role in pharmaceutical and chemical safety as a premier aversive agent.[1] Its efficacy is rooted in a unique molecular structure, a tripartite assembly of a bulky quaternary ammonium cation (denatonium), a resonant carboxylate anion (benzoate), and an integral molecule of water. This guide provides an in-depth technical exploration of this molecular structure, moving beyond a simple chemical formula to dissect the stereoelectronic features, non-covalent interactions, and analytical methodologies essential for its characterization. We will examine the causal links between its architecture and its potent bioactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage or mitigate its properties.

Chemical Identity and Physicochemical Properties

Denatonium benzoate is commercially available in both anhydrous and monohydrate forms.[2] This guide focuses on the monohydrate, which is frequently encountered in standard laboratory and manufacturing environments. The compound is a salt, comprising the denatonium cation and the benzoate anion.[3] The presence of a water molecule in the hydrate form plays a crucial, albeit often overlooked, role in its solid-state chemistry.

| Property | Value | Source(s) |

| IUPAC Name | benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate | [4] |

| Synonyms | Bitrex, Aversion, Lidocaine benzyl benzoate hydrate | [5] |

| CAS Number | 86398-53-0 | [4] |

| Molecular Formula | C₂₈H₃₆N₂O₄ | [4] |

| Molecular Weight | 464.60 g/mol | [4] |

| Appearance | White crystalline powder or granules | [3] |

| Melting Point | 163–170 °C (on dried specimen) | [2] |

| Solubility | Soluble in water, ethanol, ethylene glycol, propylene glycol | [3] |

| pH | 6.5–7.5 (in a 3 in 100 solution) | [2] |

The Molecular Architecture: A Tri-Component System

The defining characteristics of denatonium benzoate hydrate arise from the interplay of its three constituent parts. The structure is best understood not as a single entity, but as an ionic salt stabilized by a molecule of hydration.

The Denatonium Cation: A Bulky Quaternary Ammonium Structure

The active component responsible for the compound's bitterness is the denatonium cation (N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium).[3] Its structure is directly derived from the local anesthetic lidocaine, differing by the addition of a benzyl group to the tertiary amine, which results in a permanently charged quaternary ammonium center.[6]

Key structural features include:

-

Quaternary Ammonium Head: A positively charged nitrogen atom bonded to four non-hydrogen substituents. This permanent charge is crucial for its ionic nature and interaction with biological receptors.

-

Flexible Ethyl Groups: Two ethyl groups attached to the nitrogen contribute to the cation's steric bulk and lipophilicity.

-

Xylylcarbamoylmethyl Moiety: This portion, derived from lidocaine, contains an amide linkage and a 2,6-dimethylphenyl (xylyl) ring. The ortho-methyl groups on the phenyl ring are sterically significant, influencing the conformation of the amide group.

The Benzoate Anion: The Counter-Ion

The benzoate anion (C₇H₅O₂⁻) serves as the counter-ion to the denatonium cation. It is a simple, planar aromatic carboxylate. The negative charge is delocalized across the two oxygen atoms of the carboxylate group through resonance, which contributes to the stability of the ionic bond with the denatonium cation.

The Role of Hydration: The Water Molecule

Elucidating the Three-Dimensional Structure

A comprehensive understanding of the three-dimensional arrangement of atoms in the solid state is critical for predicting properties like stability, solubility, and dissolution rate. X-ray crystallography is the definitive technique for this purpose.

Authoritative Insight: As of early 2026, a detailed, publicly accessible crystal structure for this compound has not been published. This represents a significant gap in the full structural characterization of this widely used compound. Without these data, a precise description of the bond lengths, bond angles, and the specific hydrogen-bonding network involving the water molecule remains speculative. The following analyses are therefore based on spectroscopic data and established chemical principles.

Spectroscopic and Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of this compound. The United States Pharmacopeia (USP) provides standardized methods for its identification and assay.[2]

Protocol: Identification via Infrared (IR) Spectroscopy

The causality behind using IR spectroscopy is to verify the presence of key functional groups whose vibrations serve as a molecular fingerprint.

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the denatonium benzoate sample.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

-

Interpretation: The resulting spectrum should be compared to a reference standard (e.g., USP Denatonium Benzoate RS). Key expected absorptions include:

-

~3400 cm⁻¹: Broad peak corresponding to O-H stretching of the hydration water.

-

~3050 cm⁻¹: C-H stretching from the aromatic rings.

-

~2980 cm⁻¹: C-H stretching from the aliphatic ethyl groups.

-

~1690 cm⁻¹: C=O stretching of the amide group.

-

~1580 cm⁻¹: Asymmetric stretching of the carboxylate (COO⁻) group of the benzoate anion.

-

~1400 cm⁻¹: Symmetric stretching of the carboxylate (COO⁻) group.

-

Protocol: Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Interpretation: The proton spectrum will show characteristic signals for the denatonium cation and the benzoate anion. Key regions include:

-

~7.2-8.0 ppm: Aromatic protons from the benzyl and xylyl groups of the cation, and the benzoate anion.

-

~4.5 ppm: Methylene protons (CH₂) of the benzyl group.

-

~3.4 ppm: Methylene protons (CH₂) of the ethyl groups, likely a quartet.

-

~2.2 ppm: Methyl protons (CH₃) of the xylyl group.

-

~1.3 ppm: Methyl protons (CH₃) of the ethyl groups, likely a triplet.

-

-

¹³C NMR Interpretation: The carbon spectrum will confirm the carbon framework, including the quaternary ammonium carbon, amide carbonyl, and distinct aromatic signals.

Protocol: Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ionic components, confirming their identity.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol/water) into an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Interpretation: The primary peak observed will be that of the denatonium cation [M]⁺ at an m/z corresponding to its molecular formula C₂₁H₂₉N₂O⁺, which is approximately 325.23. The benzoate anion is not typically observed in positive ion mode.

Synthesis Workflow

Denatonium benzoate is synthesized from the local anesthetic lidocaine.[6] The process involves two key steps: quaternization of the tertiary amine and subsequent anion exchange. The choice to start with lidocaine is causal; it provides the core xylylcarbamoylmethyl structure required for the final denatonium cation.

Step 1: Quaternization. Lidocaine base is reacted with benzyl chloride. The nucleophilic tertiary amine of lidocaine attacks the electrophilic benzylic carbon of benzyl chloride in an Sₙ2 reaction, displacing the chloride ion and forming the quaternary ammonium salt, denatonium chloride.

Step 2: Anion Exchange. The chloride salt is then converted to the benzoate salt. This can be achieved by reacting denatonium chloride with a benzoate salt (like sodium benzoate) or by first converting it to denatonium hydroxide using a strong base (like NaOH) and then neutralizing it with benzoic acid.[6]

Structure-Function Relationship: The Molecular Basis of Bitterness

The extreme bitterness of denatonium is not a random phenomenon but a direct result of its molecular structure's ability to potently activate a specific class of G-protein coupled receptors (GPCRs) known as bitter taste receptors (TAS2Rs).[3] In humans, the denatonium cation is recognized by at least eight distinct TAS2Rs, including TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47.[3] This promiscuous binding across multiple receptor subtypes likely contributes to the intensity and inescapability of its bitter taste.

The activation of these receptors initiates a downstream signaling cascade:

-

Binding: The denatonium cation binds to one or more TAS2Rs on the surface of taste receptor cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated heterotrimeric G-protein (specifically, gustducin).

-

Second Messenger Production: The activated G-protein's βγ-subunits activate the enzyme phospholipase C beta-2 (PLCβ2). PLCβ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

Neurotransmitter Release: The sharp increase in intracellular Ca²⁺ concentration opens TRPM5 ion channels, leading to cell depolarization and the release of neurotransmitters (like ATP), which signal to the gustatory nerve and are interpreted by the brain as a bitter taste.

Conclusion

The molecular structure of this compound is a masterclass in chemical design for a specific biological function. It is a tripartite system where a bulky, permanently charged quaternary ammonium cation is paired with a stable benzoate anion and stabilized in its solid form by a water molecule. While a definitive X-ray crystal structure remains elusive in the public domain, a combination of spectroscopic analysis, established chemical principles, and functional assays provides a robust and detailed model of its architecture. This structure is directly responsible for its potent, multi-receptor activation of the TAS2R family, making it an invaluable tool for preventing accidental poisoning in the pharmaceutical, chemical, and consumer goods industries. A thorough understanding of this structure is paramount for any scientist seeking to formulate with, or design around, the world's most bitter compound.

References

-

United States Pharmacopeia (2019). NF Monographs, Denatonium Benzoate. USP-NF. Rockville, MD: United States Pharmacopeia. Available at: [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Wikipedia (n.d.). Denatonium. Retrieved January 12, 2026, from [Link]

-

Wikipedia (n.d.). Denatonium. (Details on synthesis from lidocaine). Retrieved January 12, 2026, from [Link]

-

Hollenhorst, M. I., et al. (2022). Taste Receptor Activation in Tracheal Brush Cells by Denatonium Modulates ENaC Channels via Ca2+, cAMP and ACh. International Journal of Molecular Sciences. Available at: [Link]

-

PubChem (n.d.). Denatonium Benzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Ataman Kimya (n.d.). DENATONIUM BENZOATE. Retrieved January 12, 2026, from [Link]

-

Sentinalco (2014). Denatonium Benzoate. Retrieved January 12, 2026, from [Link]

-

precisionFDA (n.d.). DENATONIUM BENZOATE. U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

-

LookChem (n.d.). Denatonium Benzoate Anhydrous CAS 3743-33-6. Retrieved January 12, 2026, from [Link]

-

ResearchGate (n.d.). The structure of denatonium benzoate with the quaternary ammonium denatoniumcation and the benzoate anion. Retrieved January 12, 2026, from [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. newdruginfo.com [newdruginfo.com]

- 3. sdlookchem.com [sdlookchem.com]

- 4. This compound | C28H36N2O4 | CID 168900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Denatonium Benzoate | C28H34N2O3 | CID 19518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Denatonium - Wikipedia [en.wikipedia.org]

Denatonium benzoate hydrate synthesis and purification.

An In-Depth Technical Guide to the Synthesis and Purification of Denatonium Benzoate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denatonium benzoate, renowned as one of the most bitter chemical compounds in existence, serves a critical role as an aversive agent in a vast array of consumer and industrial products to prevent accidental ingestion.[1][2][3] Its synthesis, while conceptually straightforward, involves a series of chemical transformations that demand careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of the synthesis and purification of denatonium benzoate, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the mechanistic underpinnings of the synthetic pathway, offer detailed experimental protocols, and outline robust purification and analytical validation techniques.

Introduction to Denatonium Benzoate

Denatonium benzoate is a quaternary ammonium salt consisting of a denatonium cation and a benzoate anion.[4] The denatonium cation's structure is closely related to the local anesthetic lidocaine.[2] Its extreme bitterness, detectable by humans at concentrations as low as 0.05 parts per million (ppm), makes it an exceptionally effective denaturant for ethanol and an important safety additive in products such as antifreeze, windshield washer fluid, pesticides, and household cleaners.[3][5] The compound is a white, odorless crystalline solid, soluble in water, alcohols, and glycols, with a melting point in the range of 163–171°C.

Synthesis of Denatonium Benzoate: A Two-Stage Approach

The synthesis of denatonium benzoate is typically accomplished in two primary stages:

-

Stage 1: Quaternization of Lidocaine. This step involves the reaction of lidocaine, a tertiary amine, with benzyl chloride. This is a classic example of a Menshutkin reaction, a nucleophilic substitution where the nitrogen atom of the amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming a quaternary ammonium salt, denatonium chloride.[6][7]

-

Stage 2: Anion Exchange. The chloride anion of the intermediate, denatonium chloride, is then replaced with a benzoate anion to yield the final product. This can be achieved through several methods, most commonly via an intermediate hydroxide or through direct ion exchange.[2][4]

Mechanistic Pathway

The overall synthetic route is depicted below. The initial SN2 reaction forms the stable quaternary ammonium cation. The subsequent anion exchange is an equilibrium-driven process.

Caption: Synthesis pathway of Denatonium Benzoate from Lidocaine.

Experimental Protocol: Synthesis

This protocol synthesizes two common approaches for the anion exchange step.

Materials and Reagents:

-

Lidocaine (base)

-

Benzyl chloride

-

Acetonitrile

-

Potassium iodide (catalyst, optional)

-

Potassium hydroxide (KOH)

-

Benzoic acid

-

Ethanol

-

Acetone

Stage 1: Synthesis of Denatonium Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lidocaine (1.0 eq), acetonitrile as the solvent, and a catalytic amount of potassium iodide (optional, to facilitate the reaction).[8]

-

Addition of Benzyl Chloride: While stirring, add benzyl chloride (1.0-1.2 eq) to the mixture.[9] A slight excess of benzyl chloride can help drive the reaction to completion. The reaction is typically carried out at a temperature ranging from room temperature to 130°C, with 80°C being a common reflux temperature in acetonitrile.[6][9][10]

-

Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for several hours (e.g., 14-24 hours).[6][10] The progress can be monitored by Thin Layer Chromatography (TLC) until the lidocaine spot is no longer visible.

-

Isolation of Intermediate: Upon completion, the denatonium chloride may precipitate out of the solution upon cooling. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude denatonium chloride intermediate.

Stage 2: Formation of Denatonium Benzoate (Two Alternative Methods)

Method A: Hydroxide Intermediate

This is a robust method that relies on a classic acid-base neutralization.

-

Formation of Denatonium Hydroxide: Dissolve the crude denatonium chloride (1.0 eq) in ethanol. Add an equimolar amount of potassium hydroxide (1.0 eq) to the solution.[8][10] This will precipitate potassium chloride (KCl).

-

Removal of Byproduct: Stir the mixture for 10-15 minutes, then cool it (e.g., to 4°C) to ensure complete precipitation of KCl.[8][10] Remove the precipitated KCl by vacuum filtration, washing the solid with a small amount of cold ethanol.[8]

-

Neutralization: To the filtrate containing denatonium hydroxide, add an equimolar amount of benzoic acid (1.0 eq).[8][10] Monitor the pH of the solution using a pH test strip to confirm neutralization (target pH 6.5-7.5).[3][8]

-

Product Isolation: Evaporate the solvent under reduced pressure to obtain crude denatonium benzoate as a white solid or viscous oil.[6][8]

Method B: Anion Exchange Resin

This method provides a cleaner product by avoiding the introduction of inorganic salts.

-

Resin Preparation: Prepare a strong anion exchange resin column in the hydroxide form according to the manufacturer's instructions.

-

Ion Exchange: Dissolve the crude denatonium chloride in an appropriate solvent (e.g., water or ethanol) and pass the solution through the prepared anion exchange column.

-

Elution: Elute the column with the same solvent to collect the denatonium hydroxide solution.

-

Neutralization: Neutralize the collected eluate with an equimolar amount of benzoic acid, monitoring the pH as described in Method A.

-

Product Isolation: Remove the solvent under reduced pressure to yield the crude denatonium benzoate. This method often results in a product with higher initial purity.

Purification of Denatonium Benzoate

Achieving high purity (>99.5%) is essential for analytical standards and regulated applications. The primary purification strategy for the crude product obtained from synthesis is recrystallization.

Purification Workflow

Caption: General workflow for the purification of Denatonium Benzoate.

Experimental Protocol: Purification

-

Solvent Selection: Acetone is a commonly used solvent for the recrystallization of denatonium benzoate.[6] A mixture of ethanol and water can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Transfer the crude denatonium benzoate to an Erlenmeyer flask. Add a minimal amount of hot acetone and heat the mixture gently with stirring until all the solid has dissolved.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities from the crystal surfaces.[6]

-

Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum, preferably in a desiccator or a vacuum oven at a low temperature, until a constant weight is achieved.

Quality Control and Analysis

The purity and identity of the synthesized denatonium benzoate must be confirmed using appropriate analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of denatonium benzoate and quantifying its concentration in various products.[5][11][12][13] A typical method uses a C18 or a mixed-mode column with a mobile phase of acetonitrile and water containing a buffer like ammonium formate, with UV detection at approximately 260 nm.[1]

-

Melting Point: A sharp melting point range close to the literature value (163–171°C) is a good indicator of purity.[3]

-

Mass Spectrometry (MS): Confirms the molecular weight and structure of the denatonium cation.[5]

Key Quality Parameters

| Parameter | Specification | Purpose |

| Assay (by Titrimetry/HPLC) | 99.5% - 101.0% | Ensures potency and purity of the active substance.[3] |

| Melting Point | 163°C - 171°C | A primary indicator of compound identity and purity.[3] |

| pH (of solution) | 6.5 - 7.5 | Confirms successful neutralization and absence of acidic/basic impurities.[3] |

| Loss on Drying | NMT 1.0% | Quantifies the amount of residual volatile matter (e.g., solvent, water).[3] |

| Appearance | White, free-flowing powder | Visual confirmation of product quality.[3] |

Safety and Handling

While denatonium benzoate has low systemic toxicity at the concentrations used in consumer products, the pure compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[14][15] When handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation, which may cause respiratory irritation.[14]

-

Handling: Avoid contact with skin and eyes.[14][15] In case of contact, rinse immediately and thoroughly with water.[15][16] Be aware that contamination of surfaces or gloves can lead to an intensely bitter taste if they later come into contact with the mouth.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][15]

The reagents used in the synthesis, particularly benzyl chloride, are hazardous and should be handled with appropriate precautions in a fume hood.

Conclusion

The synthesis and purification of denatonium benzoate are well-established processes that can be reliably performed in a standard laboratory setting. By understanding the underlying chemical principles of the Menshutkin reaction and subsequent anion exchange, and by applying meticulous purification techniques such as recrystallization, researchers can produce high-purity denatonium benzoate suitable for a wide range of applications. Adherence to rigorous analytical quality control and safety protocols is paramount to ensure the integrity of the final product and the safety of laboratory personnel.

References

- Wincom Inc. LLC. (n.d.). Denatonium Benzoate Information.

- Sciencemadness.org. (n.d.). First Seminar of Medicinal & Natural Products Chemistry Synthesis of Denatonium Benzoate.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column.

- Google Patents. (2016). CN105646274A - Denatonium benzoate synthesis method.

- ChemicalBook. (2022). Synthesis, Toxicity and Detection Method of Denatonium Benzoate.

- CLEN Method. (2023). ILIADe 280:2024.

- SGS PSI - Polymer Solutions. (n.d.). Determination of Denatonium Benzoate Content.

- Alfa Aesar. (2021). Denatonium benzoate - SAFETY DATA SHEET.

- PubMed. (n.d.). Analysis of denatonium benzoate in Oregon consumer products by HPLC.

- Penta chemicals. (2025). Denatonium benzoate.

- ACS Publications. (2022). “Bitter” Results: Toward Sustainable Synthesis of the Most Bitter Substances, Denatonium Saccharinate and Denatonium Benzoate, Starting from a Popular Anesthetic, Lidocaine.

- ASTM. (2022). D7304 Standard Test Method for Determination of Denatonium Benzoate in Engine Coolant by HPLC.

- Cayman Chemical. (2026). Denatonium (benzoate) - Safety Data Sheet.

- MedChemExpress. (2024). Denatonium (benzoate) (Standard)-SDS.

- Ataman Kimya. (n.d.). DENATONIUM BENZOATE.

- Fagron. (n.d.). 117350 - Denatonium benzoate, USP - Safety Data Sheet.

- NileRed. (2016). Making denatonium benzoate - the world's most bitter chemical [Video]. YouTube.

- Glasp. (2016). Making denatonium benzoate - the world's most bitter chemical | Summary and Q&A.

- Chemistry Stack Exchange. (2016). Denatured Ethyl Alcohol Purification.

- Reddit. (2021). Removing denatonium benzoat from acetone : r/chemhelp.

- Wikipedia. (n.d.). Denatonium.

- Artisan Spirit Magazine. (n.d.). Investigation of Appropriate Cleaning Solutions for Removal of Denatonium Benzoate from Distillery Equipment.

- Institute of Forensic Research, Krakow. (n.d.). ASSESSMENT OF THE EFECTIVENESS OF DENATONIUM BENZOATE (BITREX) REMOVAL FROM DENATURED SPIRIT PREPARATIONS USING SODIUM HYPOCHLORITE. Retrieved from Institute of Forensic Research, Krakow.

- Menthol Crystals. (n.d.). Denatonium Benzoate NF.

- Dhaval Dyes. (n.d.). About Dhaval Dyes.

- Macsen Labs. (n.d.). Denatonium Benzoate | 3734-33-6 | Manufacturer & Supplier.

Sources

- 1. HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]

- 2. atamankimya.com [atamankimya.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Denatonium - Wikipedia [en.wikipedia.org]

- 5. Analysis of denatonium benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. glasp.co [glasp.co]

- 8. Synthesis, Toxicity and Detection Method of Denatonium Benzoate_Chemicalbook [chemicalbook.com]

- 9. CN105646274A - Denatonium benzoate synthesis method - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 12. polymersolutions.com [polymersolutions.com]

- 13. store.astm.org [store.astm.org]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

The Bitter Truth: A Technical Guide to the Mechanism of Action of Denatonium Benzoate

Abstract

Denatonium benzoate, commercially known as the most bitter substance synthesized, serves as a critical aversive agent in a multitude of industrial and pharmaceutical applications. Its profound bitterness, detectable at parts-per-million concentrations, is a direct consequence of its interaction with a specific subset of G-protein coupled receptors—the Taste 2 Receptors (TAS2Rs). This technical guide provides a comprehensive exploration of the molecular mechanism of action of denatonium benzoate, intended for researchers, scientists, and drug development professionals. We will dissect the receptor-ligand interaction, delineate the downstream intracellular signaling cascade, and present field-proven experimental methodologies for its investigation. This guide is structured to offer not just a recitation of facts, but a causal narrative that underpins the scientific inquiry into this potent tastant.

Introduction: The Sentinel of Safety

Denatonium benzoate is a quaternary ammonium salt prized not for its utility as an active ingredient, but for its potent, universally aversive taste.[1][2][3] This characteristic has made it an invaluable safety excipient, added to a wide range of household products, automotive fluids, pesticides, and pharmaceuticals to prevent accidental ingestion.[2][4][5] The biological rationale for its efficacy lies in the co-opting of the body's innate defense mechanism against potentially toxic substances, a system mediated by the bitter taste receptors.[1][5] Understanding the precise mechanism by which denatonium benzoate elicits this powerful physiological response is paramount for its effective application and for exploring the broader roles of bitter taste receptors in human physiology.

Molecular Interaction: The TAS2R Ligand

The perception of bitter taste is initiated by the binding of a ligand to the TAS2R family, which in humans comprises 25 distinct receptors.[1] Denatonium benzoate does not act as a universal agonist for all TAS2Rs, but rather activates a specific subset. Research has identified several human TAS2Rs that are responsive to denatonium, including TAS2R4, TAS2R8, TAS2R10, TAS2R39, TAS2R43, TAS2R16, TAS2R46, and TAS2R47.[6] The promiscuity of denatonium in activating multiple TAS2Rs likely contributes to the intensity and robustness of the bitter percept.

The interaction between denatonium benzoate and these receptors is a classic example of G-protein coupled receptor (GPCR) activation. While the precise binding pocket and molecular interactions are still an area of active research, it is understood that the binding of denatonium stabilizes a conformational change in the receptor, initiating the downstream signaling cascade.

Quantitative Analysis of Receptor Activation

The potency of denatonium benzoate at various TAS2R subtypes can be quantified by determining its half-maximal effective concentration (EC50). This value represents the concentration of denatonium required to elicit 50% of the maximal response in a given assay.

| Receptor Subtype | Reported EC50 (µM) | Experimental System |

| hTAS2R46 | ~1000 (for full activation) | Heterologous expression in HEK 293T Gα16gust44 cells |

| Tracheal Brush Cells | 397 | Ussing chamber measurements of mouse tracheal epithelium |

Note: EC50 values can vary depending on the experimental system and assay conditions. The data presented here are illustrative and sourced from the available literature.[7][8]

The Intracellular Signaling Cascade: From Taste Bud to Brain

The binding of denatonium benzoate to a TAS2R on the apical membrane of a taste receptor cell triggers a canonical GPCR signaling pathway, leading to neurotransmitter release and the perception of bitterness. This cascade can be broken down into several key steps:

-

G-Protein Activation: The activated TAS2R acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein gustducin. Specifically, it promotes the exchange of GDP for GTP on the α-subunit of gustducin (Gα-gust).[9][10]

-

Dissociation of G-Protein Subunits: The binding of GTP to Gα-gust causes its dissociation from the βγ-subunits (Gβγ).

-

Activation of Phospholipase C β2 (PLCβ2): The released Gβγ complex activates the membrane-bound enzyme, phospholipase C β2 (PLCβ2).[11][12]

-

Generation of Second Messengers: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][11]

-

Calcium Release from Intracellular Stores: IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R3), a ligand-gated calcium channel on the membrane of the endoplasmic reticulum.[13] This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[9][14]

-

Activation of the TRPM5 Ion Channel: The rise in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[7] TRPM5 is a monovalent cation channel that, when opened, allows an influx of sodium ions (Na+).

-

Cell Depolarization and Neurotransmitter Release: The influx of Na+ through TRPM5 depolarizes the taste receptor cell. This depolarization leads to the opening of voltage-gated ATP channels, resulting in the release of ATP, which acts as the primary neurotransmitter to activate afferent gustatory nerve fibers.

This signaling pathway is a self-validating system; each step is contingent on the successful completion of the previous one. For instance, inhibition of PLCβ2 would prevent the generation of IP3 and the subsequent calcium release, thereby abolishing the downstream response.

Caption: Canonical signaling pathway of denatonium benzoate in a taste receptor cell.

Beyond the Taste Bud: Extra-Gustatory Effects

The expression of TAS2Rs is not confined to the oral cavity. These receptors are found in various tissues, including the gastrointestinal tract, respiratory system, and even the brain, where they are believed to play chemosensory roles.[10][15]

-

Gastrointestinal Tract: In human enteroendocrine cells, activation of TAS2Rs by denatonium benzoate can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose homeostasis.[9] This suggests a potential role for bitter compounds in metabolic regulation.

-

Pancreatic Islets: Studies have shown that denatonium benzoate can potentiate insulin, glucagon, and somatostatin secretion from pancreatic islets, independent of glucose levels.[16][17] However, high concentrations may induce apoptosis.[12][16]

-

Respiratory System: TAS2Rs are expressed in airway smooth muscle and epithelial cells. Activation of these receptors by denatonium can lead to bronchodilation, highlighting a potential therapeutic avenue for respiratory diseases.[6]

These extra-gustatory functions underscore the importance of understanding the systemic effects of TAS2R agonists like denatonium benzoate.

Methodologies for a Mechanistic Investigation

A thorough investigation of the mechanism of action of denatonium benzoate requires a combination of in vitro and in vivo techniques. Here, we provide detailed protocols for two fundamental assays.

Protocol: Heterologous Expression and Calcium Imaging Assay

This in vitro assay is the gold standard for screening compounds against specific TAS2R subtypes and elucidating the intracellular signaling pathway. The principle is to express the TAS2R of interest in a host cell line that does not endogenously express it, and then measure the intracellular calcium response upon agonist application.

Objective: To determine if denatonium benzoate activates a specific TAS2R and to quantify its potency (EC50).

Materials:

-

Human Embryonic Kidney (HEK293T) cells

-

Expression plasmid for the human TAS2R of interest

-

Expression plasmid for a chimeric G-protein (e.g., Gα16-gust44) to couple the TAS2R to the host cell's PLC pathway

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Denatonium benzoate stock solution

-

Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in complete medium until they reach 70-80% confluency.

-

Co-transfect the cells with the TAS2R and Gα16-gust44 plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Cell Plating and Dye Loading:

-

Seed the transfected cells into a 96-well black, clear-bottom plate.

-

After 24 hours, remove the culture medium and wash the cells with assay buffer.

-

Load the cells with Fluo-4 AM in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

-

Record a baseline fluorescence reading for a set period.

-

Add varying concentrations of denatonium benzoate to the wells and continue recording the fluorescence signal.

-

As a positive control, add a known agonist for the expressed receptor (if available) or a general GPCR agonist like ATP.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response to the maximum response observed.

-

Plot the normalized response against the logarithm of the denatonium benzoate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Causality and Self-Validation: The use of mock-transfected cells (cells transfected with an empty vector) is a critical control to ensure that the observed calcium response is specific to the expressed TAS2R and not an off-target effect of denatonium benzoate on the host cells. The inclusion of a positive control confirms that the cells are healthy and the signaling pathway is intact.

Sources

- 1. Denatonium induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Genetic mutation of Tas2r104/Tas2r105/Tas2r114 cluster leads to a loss of taste perception to denatonium benzoate and cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Gustatory Expression Pattern of the Human TAS2R Bitter Receptor Gene Family Reveals a Heterogenous Population of Bitter Responsive Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural requirements of bitter taste receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Denatonium Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. denatonium benzoate, 3734-33-6 [thegoodscentscompany.com]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Genetic mutation of Tas2r104/Tas2r105/Tas2r114 cluster leads to a loss of taste perception to denatonium benzoate and cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Bitter Truth: A Technical Guide to Denatonium Benzoate and its Interaction with TAS2R Taste Receptors

This guide provides an in-depth exploration of the binding affinity and functional consequences of denatonium benzoate's interaction with the human bitter taste receptor family, the TAS2Rs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the molecular mechanisms and the practical methodologies used to investigate them. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Quintessential Bitter Ligand

Denatonium benzoate, often known by the trade name Bitrex®, holds the distinction of being one of the most bitter substances known to humankind.[1] Its profound bitterness makes it a valuable aversive agent, added to a wide range of household products and pharmaceuticals to prevent accidental ingestion.[1] Beyond this practical application, denatonium benzoate serves as a powerful tool in the study of gustatory science. It is a canonical agonist for a subset of the 25 known human TAS2Rs, a family of G-protein coupled receptors (GPCRs) responsible for the perception of bitter taste.[1][2] Understanding the specifics of this interaction is not only crucial for sensory and food science but also holds implications for therapeutics, as TAS2Rs are increasingly being identified in extra-oral tissues, playing roles in diverse physiological processes.[1][2][3]

Molecular Interactions: A Promiscuous Relationship

Denatonium benzoate does not bind to a single bitter taste receptor but rather activates a specific subset of the TAS2R family. This promiscuity is a hallmark of many bitter compounds and is a key feature of the bitter taste system's ability to detect a vast and structurally diverse array of potentially toxic substances. In humans, denatonium benzoate has been shown to activate at least seven of the 25 TAS2Rs.[4]

Binding Affinity and Potency

The potency of denatonium benzoate varies across the different TAS2Rs it activates. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes the reported EC50 values for denatonium benzoate with various human TAS2Rs, as determined by in vitro functional assays.

| Receptor | EC50 (µM) |

| hTAS2R4 | 300 |

| hTAS2R8 | 1000 |

| hTAS2R10 | 3 - 120 |

| hTAS2R13 | 30 |

| hTAS2R39 | 100 |

| hTAS2R43 | 300 |

| hTAS2R46 | 30 - 240 |

| Data sourced from BitterDB.[4] |

It is important to note that binding affinity (Kd), a direct measure of the strength of the interaction between a ligand and its receptor, is often more challenging to determine for GPCRs than functional potency (EC50). Therefore, EC50 values from functional assays are the most commonly reported metric for the interaction of denatonium benzoate with TAS2Rs.

The Structural Basis of Recognition

The binding of denatonium benzoate to TAS2Rs is thought to occur within a binding pocket formed by the transmembrane helices of the receptor. While the precise crystal structure of denatonium benzoate bound to a TAS2R is not yet available, mutagenesis and molecular modeling studies have provided insights into the key amino acid residues involved in ligand recognition. For instance, studies on hTAS2R46 have implicated residues within the transmembrane domains as being crucial for the binding of various agonists, including denatonium benzoate.[5][6][7] The promiscuity of denatonium benzoate binding across different TAS2Rs suggests that it interacts with a conserved set of residues or a common structural motif within the binding pockets of these receptors.

The Downstream Signaling Cascade: From Binding to Cellular Response

The activation of a TAS2R by denatonium benzoate initiates a canonical GPCR signaling cascade, leading to a cellular response that, in taste receptor cells, culminates in neurotransmitter release and the perception of bitterness.

The key steps in this pathway are:

-

Receptor Activation: Denatonium benzoate binds to the extracellular domain of a TAS2R, inducing a conformational change in the receptor.

-

G-Protein Coupling: The activated TAS2R recruits and activates a heterotrimeric G-protein, most notably α-gustducin in taste cells.[1]

-

Effector Enzyme Activation: The α-subunit of the activated G-protein stimulates phospholipase Cβ2 (PLCβ2).

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[1]

-

Ion Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.

-

Cell Depolarization and Neurotransmitter Release: The influx of cations through TRPM5 depolarizes the cell membrane, leading to the release of neurotransmitters (such as ATP) onto afferent nerve fibers, which then transmit the bitter signal to the brain.

Experimental Methodologies: Quantifying the Interaction

The binding and functional activation of TAS2Rs by denatonium benzoate can be assessed using a variety of in vitro techniques. The most common approach involves heterologous expression of the target TAS2R in a host cell line that does not endogenously express taste receptors, such as Human Embryonic Kidney 293 (HEK293) cells.

Experimental Workflow: From Gene to Function

Detailed Protocol: Cell-Based Functional Assay Using Calcium Imaging

This protocol outlines a standard method for assessing the activation of a specific TAS2R by denatonium benzoate using a cell-based assay and calcium imaging.

1. Cell Culture and Transfection:

-

Cell Line: Use HEK293T cells, which are robust and readily transfected.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection:

-

Seed cells into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with two expression plasmids: one containing the coding sequence for the human TAS2R of interest and another containing the coding sequence for a chimeric G-protein, Gα16gust44.[8] The Gα16gust44 chimera is crucial as it couples to a wide range of GPCRs and efficiently redirects their signaling through the PLC-Ca²⁺ pathway, which is easily measurable.

-

Use a commercially available transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Include a mock transfection control (cells transfected with an empty vector) to assess background fluorescence changes.

-

2. Calcium Imaging:

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient protein expression.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical concentration is 2-5 µM in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

Remove the culture medium from the cells and wash once with the buffered salt solution.

-

Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

After incubation, wash the cells 2-3 times with the buffered salt solution to remove excess dye.

-

-

Stimulation and Measurement:

-

Prepare a series of dilutions of denatonium benzoate in the buffered salt solution. The concentration range should span several orders of magnitude around the expected EC50 value.

-

Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped with a calcium imaging system.

-

Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Add the denatonium benzoate solutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes). The activation of the TAS2R will lead to an increase in intracellular calcium, which in turn increases the fluorescence of Fluo-4.

-

3. Data Analysis:

-

Quantification: The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

-

Dose-Response Curve: Plot the peak ΔF/F₀ for each denatonium benzoate concentration against the logarithm of the concentration.

-

EC50 Calculation: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis (e.g., in GraphPad Prism or a similar software). From this curve, the EC50 value can be determined.

Conclusion: A Versatile Tool for Gustatory and Beyond

Denatonium benzoate's potent and promiscuous activation of a subset of human TAS2Rs makes it an indispensable tool for research in taste perception and, increasingly, in understanding the extra-oral roles of these receptors. The methodologies outlined in this guide provide a robust framework for quantifying the binding affinity and functional consequences of this interaction. As the physiological significance of TAS2Rs in various tissues continues to be unveiled, the principles and techniques described herein will undoubtedly play a crucial role in advancing our knowledge of these versatile chemosensors.

References

-

Meyerhof, W., Batram, C., Kuhn, C., Brockhoff, A., Chudoba, E., et al. (2010). The molecular receptive ranges of human TAS2R bitter taste receptors. Chemical Senses, 35(2), 157-70. [Link]

-

Slack, J. P., Brockhoff, A., Batram, C., Menzel, S., Sonnabend, C., et al. (2010). EC50 values of ECG and denatonium benzoate in the presence of various concentrations of 4′-fluoro-6-methoxyflavanone (6) on hTAS2R39. PLoS ONE, 9(4), e94451. [Link]

-

Behrens, M., & Meyerhof, W. (2006). Gustatory Expression Pattern of the Human TAS2R Bitter Receptor Gene Family Reveals a Heterogenous Population of Bitter Responsive Taste Receptor Cells. The Journal of Neuroscience, 26(40), 10219-10229. [Link]

-

Roland, W. S., Gouka, R. J., Gruppen, H., Driesse, M., van Buren, L., & Vincken, J. P. (2014). 6-Methoxyflavanones as bitter taste receptor blockers for hTAS2R39. PLoS ONE, 9(4), e94451. [Link]

-

BitterDB. (n.d.). Denatonium benzoate. Retrieved from [Link]

-

Brockhoff, A., Behrens, M., Massarotti, A., Appendino, G., & Meyerhof, W. (2010). Structural requirements of bitter taste receptor activation. Proceedings of the National Academy of Sciences, 107(24), 11110-11115. [Link]

-

Sandal, M., Behrens, M., Brockhoff, A., Musiani, F., Giorgetti, A., & Meyerhof, W. (2015). Evidence for a transient additional ligand binding site in the TAS2R46 bitter taste receptor. Journal of Chemical Theory and Computation, 11(9), 4439-4449. [Link]

-

Behrens, M., van der Vleuten, C., Windbichler, F., & Meyerhof, W. (2023). Rebaudioside A-induced GLP-1 secretion is mediated by the bitter taste signalling pathway in enteroendocrine cells. Food & Function, 14(13), 6069-6080. [Link]

-

Inoshita, T., & Tanimura, T. (2015). In Vivo Calcium Imaging of Taste-Induced Neural Responses in Adult Drosophila. Journal of Visualized Experiments, (100), e52821. [Link]

-

Palatini, K. M., Jackson, K. M., Mhawish, R., & Komarnytsky, S. (2024). Bitter Phytochemicals Acutely Lower Blood Glucose Levels by Inhibition of Glucose Absorption in the Gut. Molecular Nutrition & Food Research, e2300812. [Link]

-

Caicedo, A., & Roper, S. D. (2001). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. The Journal of Neuroscience, 21(8), 2577-2584. [Link]

-

Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. SpringerLink. [Link]

-

Lee, R. J., & Perea-Martinez, I. (2020). Functional Calcium Imaging of Intraoral Taste Sensing In Vivo. In Methods in Molecular Biology (Vol. 2158, pp. 115-125). [Link]

-

Nanclares, C., Baraibar, A. M., Araque, A., & Ortiz, O. (2023). CALCIUM IMAGING PROTOCOL. protocols.io. [Link]

-

Martin, K. A., Masedunskas, A., Hansen, K., & Kinnamon, S. C. (2021). T2R bitter taste receptors regulate apoptosis and may be associated with survival in head and neck squamous cell carcinoma. bioRxiv. [Link]

-

Ahmad, S., Rehman, S., Ullah, F., Zeb, A., Ullah, F., et al. (2019). Denatonium Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions. Animals, 9(9), 682. [Link]

-

Ahmad, S., Zhang, L., Wang, T., & Zhang, D. (2019). Responsiveness Expressions of Bitter Taste Receptors Against Denatonium Benzoate and Genistein in the Heart, Spleen, Lung, Kidney, and Bursa Fabricius of Chinese Fast Yellow Chicken. Animals, 9(8), 532. [Link]

-

Zhang, F., Zhao, K., Li, J., Wu, J., & Chen, L. (2019). Identification of a specific agonist of human TAS2R14 from Radix Bupleuri through virtual screening, functional evaluation and binding studies. Scientific Reports, 9(1), 1-11. [Link]

-

Brockhoff, A., Behrens, M., Niv, M. Y., & Meyerhof, W. (2007). Broad tuning of the human bitter taste receptor hTAS2R46 to various sesquiterpene lactones, clerodane and labdane diterpenoids, strychnine, and denatonium. Journal of Agricultural and Food Chemistry, 55(15), 6236-6243. [Link]

-

Belloir, C., Gautier, A., Karolkowski, A., Delompré, T., Jeannin, M., et al. (2024). Optimized vector for functional expression of the human bitter taste receptor TAS2R14 in HEK293 cells. Protein Expression and Purification, 227, 106643. [Link]

-

An, S. S., Wang, Y., & Liggett, S. B. (2012). β2-Adrenergic Receptors Chaperone Trapped Bitter Taste Receptor 14 to the Cell Surface as a Heterodimer and Exert Unidirectional Desensitization of Taste Receptor Function. The Journal of Biological Chemistry, 287(36), 30458-30466. [Link]

-

Kuroda, M., Ikeda, R., & Yoshida, K. (2024). Verification of the interaction between human bitter taste receptor T2R46 and polyphenols; Computational chemistry approach. Heliyon, 10(21), e31698. [Link]

-

Li, T., Wang, H., Liu, Y., Li, X., Ma, J., et al. (2023). Genetic mutation of Tas2r104/Tas2r105/Tas2r114 cluster leads to a loss of taste perception to denatonium benzoate and cucurbitacin B. Molecular Brain, 16(1), 101. [Link]

-

Ahmad, S., Zhang, L., Wang, T., & Zhang, D. (2019). Responsiveness Expressions of Bitter Taste Receptors Against Denatonium Benzoate and Genistein in the Heart, Spleen, Lung, Kidney, and Bursa Fabricius of Chinese Fast Yellow Chicken. Animals, 9(8), 532. [Link]

-

Belloir, C., Gautier, A., Karolkowski, A., Delompré, T., Jeannin, M., et al. (2024). Optimized vector for functional expression of the human bitter taste receptor TAS2R14 in HEK293 cells. Protein Expression and Purification, 227, 106643. [Link]

Sources

- 1. Denatonium Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. BitterDB ID=94 [bitterdb.agri.huji.ac.il]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Denatonium benzoate hydrate solubility in different solvents.

An In-Depth Technical Guide to the Solubility of Denatonium Benzoate Hydrate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denatonium benzoate, renowned as the most bitter chemical compound currently known, is a critical aversive agent in a vast array of industrial and consumer products.[1][2] Its primary function—to deter accidental ingestion of harmful substances—is fundamentally dependent on its solubility characteristics within diverse formulations, from automotive fluids to pharmaceuticals and cosmetics.[3][4] This technical guide provides a comprehensive analysis of the solubility profile of this compound. It synthesizes empirical data with theoretical principles to offer researchers and formulation scientists a detailed understanding of its behavior in various solvent systems. The guide covers quantitative solubility data, explores the key factors influencing solubility such as temperature and pH, and presents detailed, field-proven protocols for its experimental determination.

Introduction: The Quintessential Bitterant

Denatonium benzoate is a quaternary ammonium salt comprised of a denatonium cation and a benzoate anion.[5] Its structure is related to the local anesthetic lidocaine, with the addition of a benzyl group on the amino nitrogen.[6] This modification is responsible for its profound interaction with bitter taste receptors (TAS2Rs), eliciting an intensely aversive taste response at concentrations as low as 0.05 parts per million (ppm).[3][7]

1.1 Chemical Identity and Physicochemical Properties

-

Chemical Name: N-[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium benzoate[8]

-

Synonyms: Benzyldiethyl[(2,6-xylylcarbamoyl)methyl]ammonium benzoate, Bitrex®[2][8]

-

CAS Number: 3734-33-6 (Anhydrous), 86398-53-0 (Hydrate)[8][9]

-

Molecular Formula: C₂₈H₃₄N₂O₃[8]

-

Appearance: White, odorless crystalline powder or granules.[2][6]

The hydrate form enhances the compound's stability and facilitates its dissolution in aqueous and alcoholic solutions.[9]

Theoretical Framework of Solubility

The solubility of this compound is governed by its ionic nature and the presence of functional groups capable of forming various intermolecular interactions. As a salt, it readily dissociates in polar solvents. The large organic cation, however, imparts significant hydrophobic character, leading to a complex solubility profile that balances polar and nonpolar interactions.

The principle of "like dissolves like" is central. Polar protic solvents, such as water and alcohols, are highly effective due to their ability to solvate both the denatonium cation and the benzoate anion through ion-dipole interactions and hydrogen bonding. The solubility decreases as the alkyl chain length of alcohols increases, reflecting a reduction in the solvent's overall polarity.[1] In aprotic and nonpolar solvents, solubility is limited as these solvents cannot effectively stabilize the dissociated ions.

Quantitative Solubility Profile

The solubility of denatonium benzoate is highly dependent on the solvent system and temperature. The following table summarizes quantitative data, providing a clear reference for formulation development.

Table 1: Solubility of Denatonium Benzoate in Various Solvents at Different Temperatures

| Solvent | Solubility (% w/v) at 2°C | Solubility (% w/v) at 20°C | Solubility (% w/v) at 37°C |

|---|---|---|---|

| Water | 3.6 | 4.5 | 7.15 |

| Methanol | 62.1 | 68.9 | 69.2 |

| Ethanol | 35.7 | 35.5 | 35.4 |

| Isopropyl Alcohol | 5.2 | 10.5 | 10.6 |

| Butanol | 16.4 | 20.8 | 22.2 |

| Chloroform | 18.5 | 33.0 | 42.8 |

| Acetone | 0.9 | 1.4 | 1.95 |

| Methyl Ethyl Ketone | 0.6 | 1.15 | 1.55 |

| Ethyl Acetate | 0.12 | 0.25 | 0.30 |

| Benzene | 0.51 | 0.49 | 0.5 |

| Ether | 0.01 | 0.015 | - |

(Data sourced from INDIS Raw Materials)[1]

Analysis:

-

High Solubility: Denatonium benzoate exhibits exceptional solubility in short-chain alcohols, particularly methanol.[1] It is also easily soluble in other glycols like ethylene glycol and propylene glycol.[2][11]

-